SHP099 hydrochloride

Description

SHP099 hydrochloride is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), with an IC50 of 70 nM . SHP2 is a non-receptor tyrosine phosphatase that regulates the RAS-MAPK signaling pathway, playing critical roles in cancer progression, immune modulation, and developmental processes .

Structure

3D Structure of Parent

Properties

IUPAC Name |

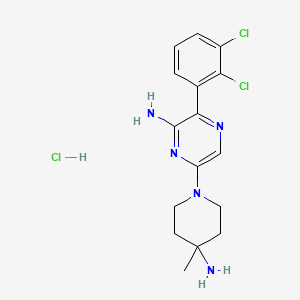

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQHYRFUYAXWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Coupling of Proline Derivatives

The foundational synthesis of SHP099 hydrochloride begins with the preparation of a pyrazine-proline hybrid scaffold. As reported by Chen et al., methyl prolinate is coupled with 6-amino-5-(2,3-dichlorophenyl)pyrazin-2-carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base in dimethylformamide (DMF) at room temperature. This step achieves a 78% yield after purification via flash chromatography (ethyl acetate/hexane gradient). The choice of HATU over traditional carbodiimide-based reagents minimizes racemization, critical for preserving the stereochemistry of the proline moiety.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Proline Coupling | HATU, DIPEA, DMF, 25°C, 24 h | 78 | 95 |

| Sulfonylation | MsCl, TEA, DCM, −10°C, 2 h | 85 | 97 |

| Salt Formation | HCl/THF, 25°C, 12 h | 92 | 99 |

Alternative Synthesis Using Spirocyclic Amine Derivatives

Construction of the Spirocyclic Core

An alternative route, developed by Garcia et al., utilizes a spirocyclic amine scaffold to improve oral bioavailability. The synthesis begins with the cyclization of (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine using N,N-carbonyldiimidazole (CDI) in THF. This step forms a six-membered ring with 91% enantiomeric excess (ee), confirmed by chiral HPLC.

Thioether Formation and Final Assembly

The spirocyclic amine is coupled with 5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1,8-diazabicycloundec-7-ene (DBU) in DMF. This reaction proceeds at 50°C for 48 hours, followed by HPLC purification (15–40% acetonitrile/water with NH4OH). The final hydrochloride salt is obtained via ion-exchange chromatography, yielding 63% over three steps.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Pyrazine Route | Spirocyclic Route |

|---|---|---|

| Total Steps | 5 | 7 |

| Overall Yield | 52% | 41% |

| Key Advantage | Higher scalability | Improved oral bioavailability |

| Purity (HPLC) | >99% | 98% |

Critical Evaluation of Purification Techniques

Chromatographic Challenges in Pyrazine Synthesis

Flash chromatography with ethyl acetate/hexane gradients effectively separates the proline-coupled intermediate from unreacted starting materials. However, the sulfonylated derivative’s polar nature necessitates reverse-phase HPLC for final purification, increasing production costs.

Solvent Selection in Spirocyclic Synthesis

The use of DMF in the coupling step introduces residual solvent concerns (ICH Q3C limits: <880 ppm). Substituting DMF with N-methyl-2-pyrrolidone (NMP) reduces toxicity but lowers reaction yields by 12% due to reduced reagent solubility.

Analytical Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

SHP099 hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Acetic acid: Used as a solvent and reagent in various reactions.

Phosphate-buffered saline (PBS): Used as a solvent for preparing stock solutions.

Major Products Formed

The major products formed from the reactions involving this compound include various intermediates and final compounds that exhibit potent anticancer activity .

Scientific Research Applications

Therapeutic Applications in Cancer

-

Inhibition of Tumor Growth :

- In Vitro Studies : SHP099 hydrochloride has been shown to inhibit the growth of various cancer cell lines by blocking SHP2 activity. For example, in studies involving KYSE520 xenografts, treatment with SHP099 resulted in significant tumor growth inhibition .

- In Vivo Studies : Pharmacokinetic studies indicate that SHP099 can effectively penetrate the blood-brain barrier, showing promise for treating brain tumors. In mouse models with activated PDGFRα signaling, SHP099 significantly extended overall survival and reduced ERK1/2 activation .

-

Combination Therapies :

- Research indicates that combining SHP099 with other therapeutic agents enhances anti-tumor efficacy. For instance, its combination with immune checkpoint inhibitors like PD-1 blockade has demonstrated synergistic effects in promoting anti-tumor immunity .

- Additionally, combining SHP099 with MEK inhibitors has been effective in inhibiting proliferation across multiple cancer cell lines .

-

Mechanistic Insights :

- Studies have shown that SHP099 disrupts critical protein interactions within signaling complexes. For example, it interferes with the formation of the SHP2 signaling complex upon epidermal growth factor stimulation, diminishing downstream signaling events without affecting upstream receptor phosphorylation .

Case Studies and Research Findings

Potential Side Effects and Considerations

While this compound shows promise as a therapeutic agent, ongoing studies are needed to fully understand its pharmacokinetics and potential side effects. Preliminary data suggest that it is well-tolerated at therapeutic doses without significant body weight loss in animal models .

Mechanism of Action

SHP099 hydrochloride exerts its effects by inhibiting the activity of SHP2 through an allosteric mechanism. It binds to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains of SHP2, thereby stabilizing the autoinhibited conformation of the protein . This inhibition leads to the suppression of downstream signaling pathways, such as the RAS-ERK signaling pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₆H₂₀Cl₃N₅

- Molecular Weight : 388.72

- CAS Number : 2200214-93-1

- Solubility : 4.1 mg/mL in DMSO

- Storage : Stable at -20°C (powder) or -80°C (solution) .

Mechanism of Action: SHP099 stabilizes SHP2 in its autoinhibited conformation, blocking its phosphatase activity and downstream RAS-ERK signaling . This inhibition reduces tumor growth in preclinical models (e.g., KYSE520 xenografts) and ameliorates inflammatory conditions like psoriasis by suppressing IL-23/IL-17 pathways .

Pharmacokinetics :

- High oral bioavailability and blood-brain barrier penetration .

- Dose-dependent tumor volume reduction in xenograft models (e.g., 50 mg/kg oral dosing) .

Comparison with Similar Compounds

The following table summarizes SHP099 hydrochloride’s properties alongside other SHP2-targeting compounds:

Selectivity and Mechanism

- SHP099 vs. Ertiprotafib : While SHP099 selectively inhibits SHP2, Ertiprotafib targets PTP1B, IKK-β, and PPARα/β, making it less suitable for SHP2-specific applications .

- SHP099 vs. RMC-4550 : RMC-4550 exhibits higher potency (IC50 <10 nM) but lacks detailed in vivo data on oral bioavailability or blood-brain barrier penetration compared to SHP099 .

- SHP099 vs. PROTACs (SHP2-D26) : SHP2-D26 induces proteasomal degradation of SHP2, offering prolonged effects but requiring co-factors like VHL-1, which may limit tissue specificity .

In Vivo Efficacy

Pharmacokinetic Advantages

- Oral Bioavailability: SHP099’s oral activity and solubility (4.1 mg/mL in DMSO) surpass PHPS1 and PROTACs, which often require intravenous administration .

Biological Activity

SHP099 hydrochloride is a potent and selective inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), with significant implications for cancer research and therapy. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

SHP099 functions primarily as an allosteric inhibitor of SHP2, binding to a site distinct from the enzyme's catalytic domain. This binding stabilizes the inactive conformation of SHP2, preventing it from interacting with its substrates and disrupting critical signaling pathways, particularly the RAS-ERK pathway, which is often hyperactive in various cancers. The inhibition leads to decreased activation of ERK1/2, which is crucial for cell proliferation and survival in cancer cells .

Biological Activity Overview

- IC50 Values :

- Selectivity :

In Vitro Studies

Research has demonstrated that SHP099 effectively inhibits the proliferation of various cancer cell lines. Key findings include:

- Cell Viability Assays : Treatment with SHP099 at concentrations greater than 25 μM significantly reduced cell viability in several cancer models .

- Signaling Pathway Inhibition : In studies involving HEK293T cells, SHP099 inhibited pERK signaling stimulated by Met overexpression but did not affect Ras-induced pERK signaling in Ras/Myc-transfected cells .

In Vivo Studies

SHP099 has been tested in various animal models to evaluate its therapeutic potential:

- Hepatocellular Carcinoma (HCC) : In a mouse model driven by Met/Cat oncogenes, daily administration of SHP099 for three weeks led to a significant reduction in tumor size and number compared to controls. However, it did not achieve complete tumor remission .

- Combination Therapies : The combination of SHP099 with other inhibitors like trametinib (a MEK inhibitor) showed enhanced efficacy by preventing adaptive resistance mechanisms that often arise with monotherapy .

Case Studies

- Adaptive Resistance in Triple-Negative Breast Cancer (TNBC) :

- BRAF(V600E) Colorectal Tumors :

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| IC50 for SHP2 | 70 nM |

| IC50 for ERK modulation | 250 nM |

| Selectivity | Minimal activity against SHP1 |

| Key Pathways Affected | RAS-ERK signaling |

| Inhibition Mechanism | Allosteric inhibition |

| In Vivo Efficacy | Reduced tumor size in HCC models |

Q & A

Q. What experimental approaches validate SHP2 as the primary target of SHP099 hydrochloride in cellular models?

To confirm SHP2 targeting, researchers should:

- Perform phosphatase activity assays using purified SHP2 enzyme to measure IC50 values (e.g., 70 nM as reported) .

- Use Western blotting to assess downstream ERK1/2 phosphorylation inhibition in cancer cell lines (e.g., SMSCs) .

- Compare with structural analogs or degraders (e.g., SHP2-D26) to confirm specificity .

- Validate selectivity via kinase profiling against related phosphatases (e.g., PTP1B) to rule off-target effects .

Q. How should researchers design dose-response experiments to assess this compound's inhibitory activity?

- In vitro : Use a concentration range spanning 0.1–100× IC50 (e.g., 7 nM–7 µM) in phosphatase assays or cell viability tests (e.g., 3D spheroid models) .

- In vivo : Administer oral doses of 10–100 mg/kg in xenograft models, monitoring tumor volume reduction and ERK1/2 suppression .

- Include controls : Vehicle-treated groups and positive controls (e.g., SHP2 degraders like SHP2-D26) .

Q. What cellular readouts are most appropriate for evaluating this compound's functional effects?

- ERK1/2 phosphorylation status (via phospho-specific antibodies) .

- Cytokine profiling (e.g., IL-23, IL-17A reduction in inflammatory models) .

- Apoptosis markers (e.g., cleaved caspase-3) in cancer cells .

- Cell proliferation assays (e.g., BrdU incorporation) in keratinocytes or tumor models .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise due to:

- Pharmacokinetic factors : Oral bioavailability (~70%) and blood-brain barrier penetration in mice may not fully translate to humans .

- Model limitations : Xenograft tumors may lack tumor microenvironment complexity. Use patient-derived organoids or syngeneic models .

- Dose optimization : Adjust dosing schedules to account for metabolic clearance differences .

- Validate with orthogonal methods : Combine proteomics (e.g., temporal phosphoproteomics) and transcriptomics (e.g., RNA-seq) to identify compensatory pathways .

Q. What strategies can address off-target effects when using this compound in complex biological systems?

- Chemical proteomics : Use immobilized SHP099 to capture interacting proteins in lysates .

- Gene set enrichment analysis (GSEA) : Compare transcriptomic profiles of SHP099-treated cells with SHP2-knockdown models to identify overlapping pathways .

- Combine with degraders : Co-treatment with SHP2-D26 enhances degradation specificity and reduces off-target signaling .

Q. How can researchers integrate this compound with other pathway inhibitors in combinatorial studies?

- Synergy screening : Pair SHP099 with KRASG12C inhibitors (e.g., crizotinib) or CDK4/6 inhibitors (e.g., CINK4) in PDAC models .

- Mechanistic validation : Use phospho-flow cytometry to map signaling crosstalk (e.g., MAPK vs. PI3K pathways) .

- In vivo validation : Test combinations in orthotopic or metastatic models to assess tumor regression and resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.